
Rilmazafone hydrochloride
Übersicht
Beschreibung
Rilmazafone hydrochloride is a water-soluble prodrug developed in Japan. It is primarily used as a sleep-inducing agent. Inside the human body, rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects . Unlike traditional benzodiazepines, rilmazafone itself does not have a benzene ring fused with a diazepine ring, making it unique in its class .
Wissenschaftliche Forschungsanwendungen
Rilmazafonhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Rilmazafonhydrochlorid entfaltet seine Wirkung über seine aktiven Metaboliten. Nach der Hydrolyse im Körper wird Rilmazafon in Rilmazolam umgewandelt, das an Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn wirkt. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und hypnotischen Wirkungen führt .
Ähnliche Verbindungen:
Alprazolam: Ein Benzodiazepin mit einer ähnlichen Triazolobenzodiazepinstruktur.
Rilmazolam: Der aktive Metabolit von Rilmazafon.
Avizafone: Ein weiteres Prodrug, das in ein aktives Benzodiazepin umgewandelt wird.
Einzigartigkeit: Rilmazafonhydrochlorid ist einzigartig aufgrund seiner Wasserlöslichkeit und seiner Umwandlung in aktive Metaboliten erst nach der Verabreichung. Diese Eigenschaft reduziert das Missbrauchspotenzial und die Nebenwirkungen, die mit traditionellen Benzodiazepinen verbunden sind .
Wirkmechanismus
Rilmazafone hydrochloride exerts its effects through its active metabolites. Once hydrolyzed in the body, rilmazafone is converted into rilmazolam, which acts on gamma-aminobutyric acid (GABA) receptors in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .
Similar Compounds:
Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.
Rilmazolam: The active metabolite of rilmazafone.
Avizafone: Another prodrug that is converted into an active benzodiazepine.
Uniqueness: this compound is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .
Safety and Hazards
Rilmazafone should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Ingestion of Rilmazafone was determined as the cause of death in one case and contributed to the cause of death in another case .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .
Cellular Effects
This compound influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, this compound impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that this compound maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, this compound can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rilmazafone hydrochloride involves the preparation of its parent compound, rilmazafone, followed by its conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and solvents. The final product is purified using techniques such as preparative liquid chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: Rilmazafonhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Ringschluss: Das hydrolysierte Produkt durchläuft eine Ringschlussreaktion, um eine Triazolobenzodiazepinstruktur zu bilden.
Häufige Reagenzien und Bedingungen:
Salzsäure: Wird bei der Herstellung des Hydrochloridsalzes verwendet.
Aminopeptidase-Enzyme: Erleichtern die Hydrolyse von Rilmazafon im Körper.
Hauptprodukte, die gebildet werden:
Eigenschaften
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINGHZNENOVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99593-25-6 (Parent) | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80235095 | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85815-37-8 | |
| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)
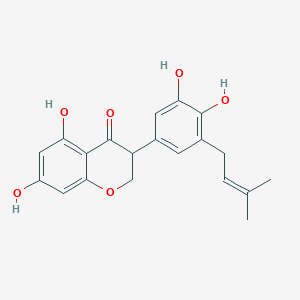
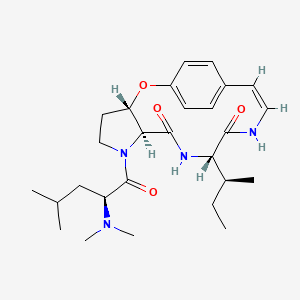
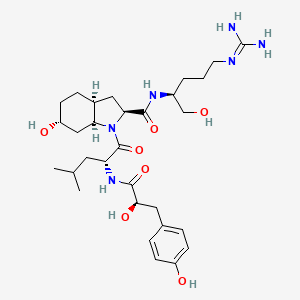

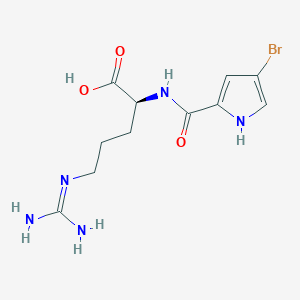

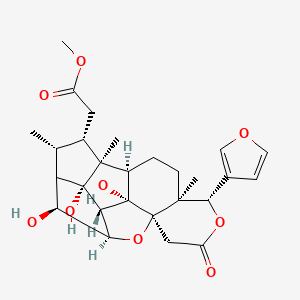
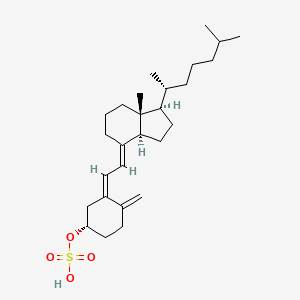
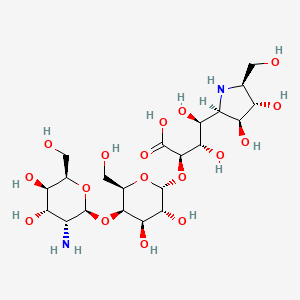
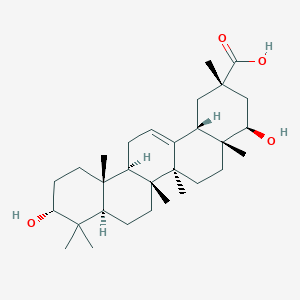
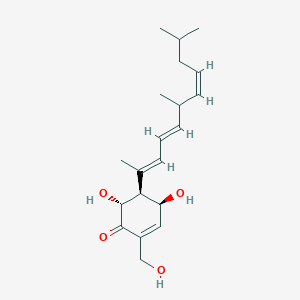
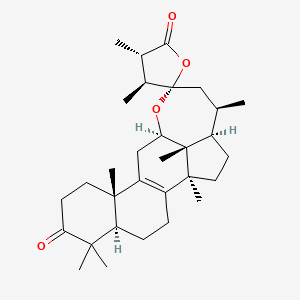
![(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid](/img/structure/B1243604.png)
